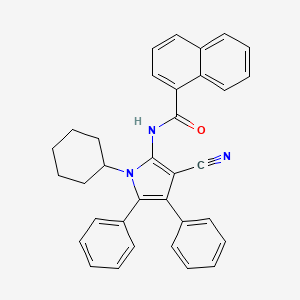
N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structural features, including a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups, and a naphthamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the naphthamide moiety through an amidation reaction, where the pyrrole derivative reacts with a naphthoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism by which N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved often include signal transduction cascades or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
- N-(3-Cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(3-Cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1-naphthyloxy)acetamide
Uniqueness
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is unique due to its specific substitution pattern on the pyrrole ring and the presence of the naphthamide moiety. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications where similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE, highlighting its synthesis, reactions, applications, and unique features
特性
分子式 |
C34H29N3O |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C34H29N3O/c35-23-30-31(25-14-4-1-5-15-25)32(26-16-6-2-7-17-26)37(27-19-8-3-9-20-27)33(30)36-34(38)29-22-12-18-24-13-10-11-21-28(24)29/h1-2,4-7,10-18,21-22,27H,3,8-9,19-20H2,(H,36,38) |
InChIキー |
LBTASCJCICAWEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874664.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874666.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10874671.png)
![2-(1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874686.png)
![7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874689.png)
![5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10874697.png)
![3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B10874703.png)
![4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874704.png)
![(3E)-3-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-2H-chromene-2,4(3H)-dione](/img/structure/B10874718.png)
![2-bromo-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10874722.png)
![10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874725.png)
![ethyl 3-cyclohexyl-8-[(phenylcarbonyl)amino]-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate](/img/structure/B10874733.png)
![3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10874736.png)
![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10874738.png)
